

# Navigating the Nuances of MRI Contrast: A Comparative Guide to Gadovist™ Relaxivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gadovist**

Cat. No.: **B1197821**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the cross-platform consistency of a contrast agent's relaxivity is paramount for reproducible and reliable magnetic resonance imaging (MRI) results. This guide provides an objective comparison of the relaxivity of **Gadovist™** (gadobutrol) with other macrocyclic gadolinium-based contrast agents (GBCAs), supported by experimental data and detailed protocols.

**Gadovist™**, a macrocyclic, non-ionic GBCA, is distinguished by its high concentration (1.0 mmol/mL) and molecular structure, which contribute to its relaxivity properties. Relaxivity, a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons, is a critical factor in determining image contrast. This guide focuses on the longitudinal (r1) and transverse (r2) relaxivity of **Gadovist™** in comparison to other commonly used macrocyclic agents, gadoteridol and gadoterate meglumine.

## Comparative Relaxivity Data

The following tables summarize the r1 and r2 relaxivity values of **Gadovist™**, gadoteridol, and gadoterate meglumine at various magnetic field strengths, measured in human plasma and whole blood at 37°C. This data, primarily drawn from a key comparative study, highlights the consistent performance of **Gadovist™** across different platforms.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Longitudinal Relaxivity (r1) in Human Plasma

| Contrast Agent         | Magnetic Field Strength (Tesla) | r1 Relaxivity (L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) |
|------------------------|---------------------------------|--------------------------------------------------------|
| Gadovist™ (gadobutrol) | 1.5 T                           | 4.78 ± 0.12[1][2]                                      |
|                        | 3.0 T                           | 4.97 ± 0.59[1][2]                                      |
|                        | 7.0 T                           | 3.83 ± 0.24[1][2]                                      |
| Gadoteridol            | 1.5 T                           | 3.80 ± 0.10[1][2]                                      |
|                        | 3.0 T                           | 3.28 ± 0.09[1][2]                                      |
|                        | 7.0 T                           | 3.21 ± 0.07[1][2]                                      |
| Gadoterate meglumine   | 1.5 T                           | 3.32 ± 0.13[1][2]                                      |
|                        | 3.0 T                           | 3.00 ± 0.13[1][2]                                      |
|                        | 7.0 T                           | 2.84 ± 0.09[1][2]                                      |

Table 2: Longitudinal Relaxivity (r1) in Human Whole Blood at 3.0 T

| Contrast Agent         | r1 Relaxivity (L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) |
|------------------------|--------------------------------------------------------|
| Gadovist™ (gadobutrol) | 3.47 ± 0.16[1][2]                                      |
| Gadoteridol            | 2.61 ± 0.16[1][2]                                      |
| Gadoterate meglumine   | 2.72 ± 0.17[1][2]                                      |

Table 3: Transverse Relaxivity (r2) in Human Plasma at 3.0 T

| Contrast Agent         | r2 Relaxivity (L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) |
|------------------------|--------------------------------------------------------|
| Gadovist™ (gadobutrol) | 3.9                                                    |
| Gadoteridol            | 3.4                                                    |

The data consistently demonstrates that **Gadovist™** exhibits a higher r1 relaxivity compared to gadoteridol and gadoterate meglumine across all tested magnetic field strengths in human

plasma.[1][2] This trend is also observed in human whole blood at 3T.[1][2] The higher relaxivity of **Gadovist™** is attributed to its molecular structure and higher concentration.

## Experimental Protocols

The relaxivity measurements presented in this guide were predominantly derived from studies employing a standardized and clinically relevant methodology. The key aspects of the experimental protocol are outlined below.

### 1. Sample Preparation:

- Phantoms containing four different concentrations of the GBCAs (gadobutrol, gadoteridol, and gadoterate meglumine) were prepared.
- The contrast agents were diluted in either human plasma or heparinized human whole blood.
- All experiments were conducted at a physiological temperature of 37°C.

### 2. MRI Data Acquisition:

- An inversion recovery turbo spin echo (TSE) sequence was used to acquire images with multiple inversion times (TIs). This sequence is crucial for accurate T1 measurements.
- Data was collected at magnetic field strengths of 1.5T, 3T, and 7T.

### 3. Data Analysis:

- The signal intensities from the images were fitted to the signal equation of the inversion recovery sequence to determine the T1 relaxation times for each concentration.
- The T1 relaxation rates ( $R1 = 1/T1$ ) were then plotted against the concentration of the GBCA.
- The  $r1$  relaxivity was calculated as the slope of the linear regression of the T1 rates versus concentration, often using a 1/y-weighted regression to account for variations in measurement precision at different concentrations.[1][2]

For the determination of  $r_2$  relaxivity, a similar phantom setup is used, but with a multi-echo spin echo sequence to acquire images at various echo times (TEs). The signal decay over the different TEs is then fitted to an exponential function to calculate the T2 relaxation time, and the  $r_2$  relaxivity is determined from the slope of the T2 relaxation rates ( $R_2 = 1/T_2$ ) versus concentration.

## Visualizing the Experimental Workflow

To further clarify the process of relaxivity measurement, the following diagram illustrates the typical experimental workflow.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparison of the Relaxivities of Macroyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.ismrm.org [archive.ismrm.org]
- 3. Comparison of the Relaxivities of Macroyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Nuances of MRI Contrast: A Comparative Guide to Gadovist™ Relaxivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197821#cross-platform-consistency-of-gadovist-relaxivity-measurements>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)